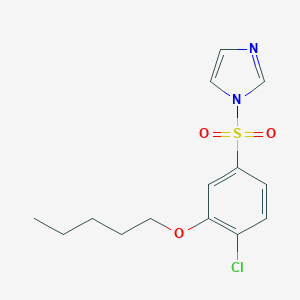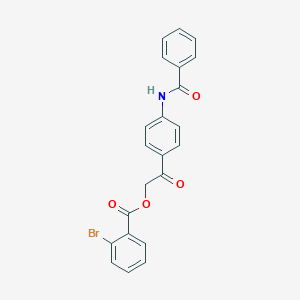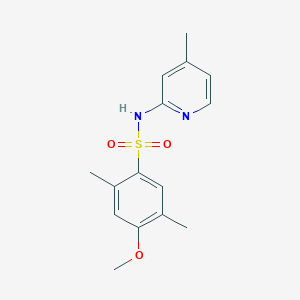
4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, also known as MPBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPBS is a sulfonamide derivative that has shown promising results in the treatment of various diseases.
作用機序
Target of Action
The compound 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is structurally similar to Omeprazole . Omeprazole is a known inhibitor of gastric acid secretion . Therefore, it’s likely that this compound also targets the proton pumps in the stomach, specifically the H+/K+ ATPase enzyme system , also known as the gastric proton pump .
Mode of Action
As a proton pump inhibitor, this compound likely works by binding to the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cell. This effect leads to the inhibition of both basal and stimulated gastric acid secretion, thereby increasing the pH level in the stomach .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the H+/K+ ATPase enzyme system, the compound prevents the final step in the production of gastric acid in the stomach . This action can have downstream effects on other biochemical pathways, particularly those related to digestion and absorption of nutrients.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, we can infer from its structural similarity to Omeprazole. Omeprazole is well absorbed in the stomach and is usually taken orally. It is metabolized in the liver and excreted via the kidneys . The bioavailability of this compound would be influenced by factors such as its formulation, the presence of food in the stomach, and individual patient characteristics.
Result of Action
The primary result of the action of this compound is the reduction of gastric acid secretion in the stomach. This can lead to an increase in gastric pH, relief from acid-related symptoms, and healing of gastric ulcers . On a molecular level, the compound binds to the H+/K+ ATPase enzyme, preventing the transport of protons into the stomach lumen .
実験室実験の利点と制限
4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide also has a long shelf life, which makes it a suitable candidate for long-term experiments. However, 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has some limitations. It is not soluble in water, which can make it difficult to administer in certain experiments. 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is also relatively expensive compared to other sulfonamide derivatives.
将来の方向性
There are several future directions for the research of 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has also shown promise in the treatment of certain cancers, such as breast and lung cancer. Further research is needed to fully understand the mechanism of action of 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide and its potential therapeutic applications.
Conclusion
In conclusion, 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, or 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, is a sulfonamide derivative that has shown potential in the treatment of various diseases. The synthesis of 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 4-methyl-2-pyridinylamine. 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Its mechanism of action involves the inhibition of certain enzymes, such as carbonic anhydrase and metalloproteinases. 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand the potential therapeutic applications of 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide.
合成法
The synthesis of 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 4-methyl-2-pyridinylamine in the presence of a base. The resulting 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is obtained as a white crystalline solid with a melting point of 173-175°C.
科学的研究の応用
4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has also been investigated for its ability to inhibit the growth of certain viruses, including the human immunodeficiency virus (HIV).
特性
IUPAC Name |
4-methoxy-2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-10-5-6-16-15(7-10)17-21(18,19)14-9-11(2)13(20-4)8-12(14)3/h5-9H,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRDAIKLTXVHSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



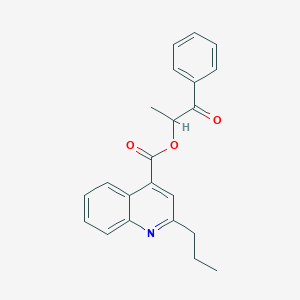
![4-[(4-Pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500478.png)
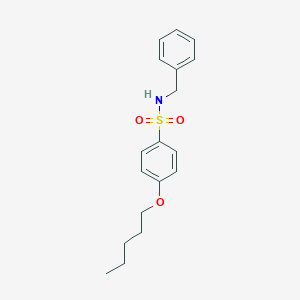
![[(4-Pentyloxyphenyl)sulfonyl]piperidine](/img/structure/B500480.png)
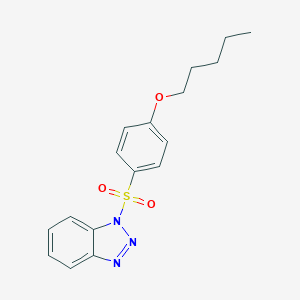
![1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]pyrrolidine](/img/structure/B500483.png)
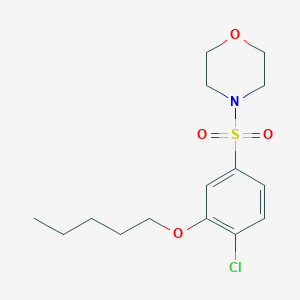
![4-[(3-Methyl-4-pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500487.png)
![Ethyl 4-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B500488.png)
